molecular formula C10H11NO B1419988 (4-methyl-1H-indol-3-yl)methanol CAS No. 1090903-92-6

(4-methyl-1H-indol-3-yl)methanol

Cat. No.: B1419988
CAS No.: 1090903-92-6
M. Wt: 161.2 g/mol
InChI Key: WVIVUJSADWBQDD-UHFFFAOYSA-N
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Description

“(4-methyl-1H-indol-3-yl)methanol” is a chemical compound with the CAS Number: 1090903-92-6 . It has a molecular weight of 161.2 and its IUPAC name is "this compound" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-5,11-12H,6H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Methylation of Indoles

(4-methyl-1H-indol-3-yl)methanol is an intermediate in the methylation of indoles. The process of ring-methylation of indole using supercritical methanol selectively methylates at the C3 position to produce 3-methylindole, with (1H-indol-3-yl)methanol being a key intermediate in this reaction (Kishida et al., 2010). Iridium-catalyzed methylation using methanol as the methylating agent also utilizes this compound, signifying its importance in synthetic organic chemistry (Chen, Lu, & Cai, 2015).

Cyclization and Carboalkoxylation

Palladium-catalyzed cyclization and carboalkoxylation of alkenyl indoles involve this compound, highlighting its role in the formation of complex organic structures (Liu & Widenhoefer, 2004). Such reactions are pivotal in the synthesis of various pharmaceutical and chemical intermediates.

Solid-State Reactions

The solid-state reaction mechanism involving indole derivatives also encompasses this compound. Solid-state NMR studies have elucidated its role in the Friedel–Crafts hydroxyalkylation between indole derivatives and aromatic aldehydes (Chierotti et al., 2012). These insights are crucial for understanding reaction mechanisms in material science and pharmaceuticals.

Antioxidant and Antibacterial Agents

This compound is also involved in the synthesis of indolyl-4H-chromene-3-carboxamides, which are evaluated for their antioxidant and antibacterial properties (Subbareddy & Sumathi, 2017). This indicates its potential application in developing new drugs and antibacterial agents.

Catalytic Methylation Reactions

This compound is involved in various catalytic methylation reactions. For instance, cobalt-system catalyzed methylation using methanol and iron-catalyzed methylation using the borrowing hydrogen approach are significant processes in organic synthesis, demonstrating its versatility in chemical reactions (Liu et al., 2017; Polidano et al., 2018)(Polidano et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indole derivatives have diverse biological activities and have significant potential for further exploration and development . For example, some indole derivatives have shown promising anti-HIV-1 activity . Therefore, “(4-methyl-1H-indol-3-yl)methanol” and similar compounds could be subjects of future research in medicinal chemistry.

Properties

IUPAC Name

(4-methyl-1H-indol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIVUJSADWBQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655634
Record name (4-Methyl-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090903-92-6
Record name (4-Methyl-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1H-indol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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